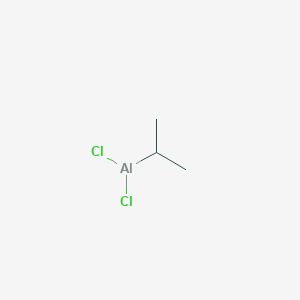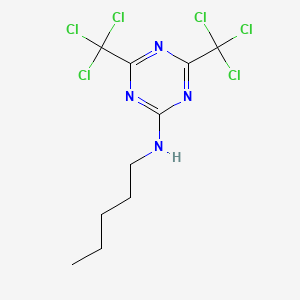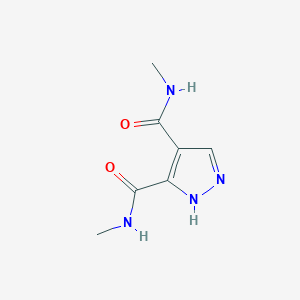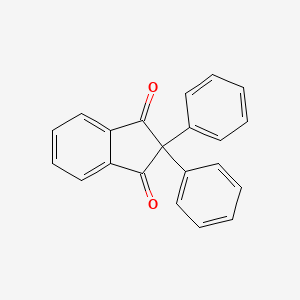
(2-Bromo-2-chlorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-chlorocyclopropyl)benzene: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group that contains both bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-chlorocyclopropyl)benzene typically involves the cyclopropanation of benzene derivatives followed by halogenation. One common method is the reaction of benzene with a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylbenzene intermediate. This intermediate is then subjected to halogenation using bromine and chlorine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-2-chlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other substituents.
Reduction Reactions: The halogen atoms can be reduced to form cyclopropylbenzene derivatives.
Oxidation Reactions: The compound can undergo oxidation to form cyclopropylbenzene derivatives with functional groups such as carboxylic acids or ketones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with nitrating agents yields nitro-substituted cyclopropylbenzenes, while reduction reactions yield cyclopropylbenzene .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Bromo-2-chlorocyclopropyl)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of (2-Bromo-2-chlorocyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and binding affinity with biological molecules. The cyclopropyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-2-chlorocyclopropyl)methane
- (2-Bromo-2-chlorocyclopropyl)ethane
- (2-Bromo-2-chlorocyclopropyl)propane
Uniqueness: (2-Bromo-2-chlorocyclopropyl)benzene is unique due to the presence of both bromine and chlorine atoms on the cyclopropyl group attached to the benzene ring. This dual halogenation provides distinct reactivity patterns compared to similar compounds with only one halogen atom. The combination of the cyclopropyl group and the benzene ring also contributes to its unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
22985-29-1 |
|---|---|
Molekularformel |
C9H8BrCl |
Molekulargewicht |
231.51 g/mol |
IUPAC-Name |
(2-bromo-2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H8BrCl/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
PGTIHSHVZGIQIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


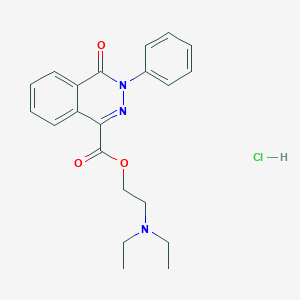
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)
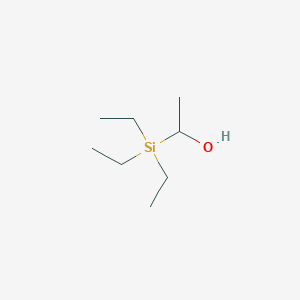


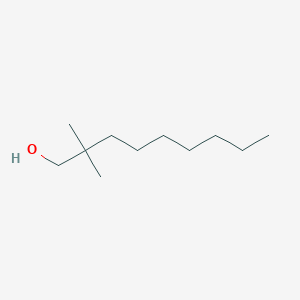
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



